4-Benzylpiperidin-3-ol
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Overview
Description
4-Benzylpiperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylpiperidin-3-ol typically involves the following steps:
Starting Material: The synthesis often begins with 4-cyanopyridine.
Reaction with Toluene: 4-cyanopyridine is reacted with toluene to form 4-benzylpyridine.
Catalytic Hydrogenation: The pyridine ring is then subjected to catalytic hydrogenation to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale catalytic hydrogenation processes, often using rhodium on alumina as a catalyst .
Chemical Reactions Analysis
Types of Reactions
4-Benzylpiperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield benzylpiperidinone, while reduction may produce various piperidine derivatives .
Scientific Research Applications
4-Benzylpiperidin-3-ol has several scientific research applications:
Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly as a monoamine oxidase inhibitor (MAOI) with preference for MAO-A.
Pharmacology: The compound acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin.
HIV Research: Derivatives of piperidin-4-ol have been evaluated for their potential in treating HIV by acting as CCR5 antagonists.
Mechanism of Action
The mechanism of action of 4-Benzylpiperidin-3-ol involves its role as a monoamine releasing agent and monoamine oxidase inhibitor. It selectively releases dopamine and norepinephrine, which are neurotransmitters involved in various physiological processes. The compound also inhibits monoamine oxidase, an enzyme responsible for the breakdown of monoamines, thereby increasing the levels of these neurotransmitters in the brain .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Similar in structure but lacks the hydroxyl group.
Benzylpiperazine: Another piperidine derivative with different pharmacological properties.
Tetrahydroisoquinoline: A structurally related compound with distinct biological activities.
Uniqueness
4-Benzylpiperidin-3-ol is unique due to its specific combination of a benzyl group and a hydroxyl group on the piperidine ring. This structural feature contributes to its distinct pharmacological profile, particularly its selectivity for releasing dopamine and its role as a monoamine oxidase inhibitor .
Properties
IUPAC Name |
4-benzylpiperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12-9-13-7-6-11(12)8-10-4-2-1-3-5-10/h1-5,11-14H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNACGVJQYLRDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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